Cas no 2137802-64-1 (Furan, 3-(bromomethyl)tetrahydro-3-[(2-propen-1-yloxy)methyl]-)
Furan, 3-(bromomethyl)tetrahydro-3-[(2-propen-1-yloxy)methyl]- Chemical and Physical Properties
Names and Identifiers
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- Furan, 3-(bromomethyl)tetrahydro-3-[(2-propen-1-yloxy)methyl]-
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- Inchi: 1S/C9H15BrO2/c1-2-4-11-7-9(6-10)3-5-12-8-9/h2H,1,3-8H2
- InChI Key: QLBZKPOFWCDHFM-UHFFFAOYSA-N
- SMILES: O1CCC(CBr)(COCC=C)C1
Furan, 3-(bromomethyl)tetrahydro-3-[(2-propen-1-yloxy)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-677415-0.05g |
3-(bromomethyl)-3-[(prop-2-en-1-yloxy)methyl]oxolane |
2137802-64-1 | 95.0% | 0.05g |
$1188.0 | 2025-03-12 | |
| Enamine | EN300-677415-0.1g |
3-(bromomethyl)-3-[(prop-2-en-1-yloxy)methyl]oxolane |
2137802-64-1 | 95.0% | 0.1g |
$1244.0 | 2025-03-12 | |
| Enamine | EN300-677415-0.25g |
3-(bromomethyl)-3-[(prop-2-en-1-yloxy)methyl]oxolane |
2137802-64-1 | 95.0% | 0.25g |
$1300.0 | 2025-03-12 | |
| Enamine | EN300-677415-0.5g |
3-(bromomethyl)-3-[(prop-2-en-1-yloxy)methyl]oxolane |
2137802-64-1 | 95.0% | 0.5g |
$1357.0 | 2025-03-12 | |
| Enamine | EN300-677415-1.0g |
3-(bromomethyl)-3-[(prop-2-en-1-yloxy)methyl]oxolane |
2137802-64-1 | 95.0% | 1.0g |
$1414.0 | 2025-03-12 | |
| Enamine | EN300-677415-2.5g |
3-(bromomethyl)-3-[(prop-2-en-1-yloxy)methyl]oxolane |
2137802-64-1 | 95.0% | 2.5g |
$2771.0 | 2025-03-12 | |
| Enamine | EN300-677415-5.0g |
3-(bromomethyl)-3-[(prop-2-en-1-yloxy)methyl]oxolane |
2137802-64-1 | 95.0% | 5.0g |
$4102.0 | 2025-03-12 | |
| Enamine | EN300-677415-10.0g |
3-(bromomethyl)-3-[(prop-2-en-1-yloxy)methyl]oxolane |
2137802-64-1 | 95.0% | 10.0g |
$6082.0 | 2025-03-12 |
Furan, 3-(bromomethyl)tetrahydro-3-[(2-propen-1-yloxy)methyl]- Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Furan, 3-(bromomethyl)tetrahydro-3-[(2-propen-1-yloxy)methyl]-
Furan, 3-(bromomethyl)tetrahydro-3-[(2-propen-1-yloxy)methyl]- (CAS No. 2137802-64-1): An Overview and Recent Developments
Furan, 3-(bromomethyl)tetrahydro-3-[(2-propen-1-yloxy)methyl]- (CAS No. 2137802-64-1) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique structural features, has shown promise in various applications, including the synthesis of bioactive molecules and the development of functional materials.
The molecular structure of Furan, 3-(bromomethyl)tetrahydro-3-[(2-propen-1-yloxy)methyl]- is composed of a furan ring with a bromomethyl and an allyloxy methyl substituent. The presence of these functional groups provides multiple reaction sites, making it a valuable building block in synthetic chemistry. The bromomethyl group can undergo nucleophilic substitution reactions, while the allyloxy group can participate in various addition reactions, including Michael additions and Diels-Alder reactions.
Recent studies have highlighted the potential of Furan, 3-(bromomethyl)tetrahydro-3-[(2-propen-1-yloxy)methyl]- in the synthesis of complex organic molecules. For instance, a research group at the University of California, Berkeley, reported the use of this compound as a key intermediate in the synthesis of a novel class of antiviral agents. The bromomethyl group was utilized to introduce various functional groups through Suzuki coupling reactions, leading to the formation of highly substituted furan derivatives with potent antiviral activity.
In another study published in the Journal of Organic Chemistry, researchers from the Max Planck Institute for Polymer Research explored the use of Furan, 3-(bromomethyl)tetrahydro-3-[(2-propen-1-yloxy)methyl]- in the development of conductive polymers. The compound was polymerized via radical polymerization techniques to form poly(furan) derivatives with enhanced electrical conductivity. These materials have potential applications in electronic devices and energy storage systems.
The synthetic versatility of Furan, 3-(bromomethyl)tetrahydro-3-[(2-propen-1-yloxy)methyl]- has also been leveraged in the field of medicinal chemistry. A team at Harvard University utilized this compound as a scaffold for the design and synthesis of small molecule inhibitors targeting protein-protein interactions (PPIs). The unique combination of functional groups allowed for the fine-tuning of molecular properties, resulting in compounds with improved binding affinity and selectivity.
Moreover, recent advances in green chemistry have led to the development of environmentally friendly synthetic methods for producing Furan, 3-(bromomethyl)tetrahydro-3-[(2-propen-1-yloxy)methyl]-. A study published in Green Chemistry demonstrated a novel catalytic approach using palladium-based catalysts to achieve high yields and selectivity in the synthesis process. This method not only reduces waste generation but also minimizes energy consumption, aligning with sustainable chemical practices.
The pharmacological properties of compounds derived from Furan, 3-(bromomethyl)tetrahydro-3-[(2-propen-1-yloxy)methyl]- have been extensively studied. Research conducted at the National Institutes of Health (NIH) revealed that certain derivatives exhibit potent anti-inflammatory and analgesic effects. These findings suggest potential therapeutic applications in treating inflammatory diseases and pain management.
In conclusion, Furan, 3-(bromomethyl)tetrahydro-3-[(2-propen-1-yloxy)methyl]- (CAS No. 2137802-64-1) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features and synthetic versatility make it an invaluable tool for researchers aiming to develop novel bioactive molecules and functional materials. As ongoing research continues to uncover new possibilities, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.
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